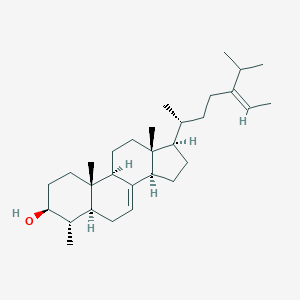

Citrostadienol

Description

Historical Perspective and Initial Discoveries of Citrostadienol

The identification and structural elucidation of this compound trace back to early investigations into the chemical composition of plants. While specific early historical accounts focusing solely on this compound's initial discovery are not extensively detailed in broad historical reviews of chemistry or nutrition, its structure was being studied and reported in the late 1950s. illinois.edu Research in this period focused on determining the carbon skeleton and structural features of natural 4α-methylsterols, a group that includes this compound. illinois.edu Early isolation techniques involved methods like silica (B1680970) gel chromatography to separate compounds from plant extracts. tandfonline.comnih.gov

Significance of this compound within Phytosterol and Triterpenoid (B12794562) Research

This compound holds significant importance within the broader fields of phytosterol and triterpenoid research. Phytosterols (B1254722), including this compound, are essential components of plant cell membranes, playing a role analogous to cholesterol in animal cells by regulating membrane fluidity. wikipedia.orgresearchgate.net They are synthesized through the mevalonic acid (MVA) pathway in plants. frontiersin.orgresearchgate.net

This compound is specifically categorized as a 4-monomethyl phytosterol, distinguishing it from the more abundant 4-desmethyl phytosterols like β-sitosterol, campesterol (B1663852), and stigmasterol (B192456). wikipedia.orgscialert.net It is an intermediate in the complex biosynthetic pathway of 4-desmethyl sterols. scialert.net Studies on plant development mutants have highlighted the crucial roles of sterols, including intermediates like this compound, in embryogenesis and cellulose (B213188) synthesis, indicating functions beyond just membrane structure. nih.gov

Triterpenoids, a large and diverse class of naturally occurring organic chemicals derived from isoprene (B109036) units, encompass steroids like phytosterols. pharmacyjournal.inmdpi.com Research into triterpenoids, including this compound, is driven by their wide range of biological properties and potential applications. pharmacyjournal.inmdpi.com this compound's presence in various plant sources, such as citrus fruits, apricot kernels, corn kernels, olive oil, and Schizandra chinensis, underscores its relevance in natural product chemistry and its potential biological activities. cymitquimica.comtandfonline.comscialert.netchemfaces.comfrontiersin.org

Scope and Objectives of Current this compound Investigations

Current investigations into this compound are multifaceted, aiming to fully understand its biosynthesis, distribution in various plant species, and its biological functions. Researchers are exploring its role as a plant growth regulator and its influence on hormonal pathways in plants. cymitquimica.com There is also significant interest in its potential biological activities, which aligns with the broader research objectives for phytosterols and triterpenoids. pharmacyjournal.inmdpi.com

Studies are investigating the cytotoxic activity of this compound against certain cell lines, such as melanoma cells. chemfaces.combiocrick.comtargetmol.com Furthermore, research has explored its anticomplementary activity, suggesting potential in addressing complement-related inflammatory conditions. tandfonline.comtandfonline.com The identification of this compound in traditional medicinal plants further fuels research into its pharmacological potential. tandfonline.com

The scope of current research also includes developing and refining methods for the isolation and purification of this compound from various plant sources, which is crucial for detailed structural and biological studies. nih.govnih.govacs.org Objectives often involve quantitative analysis of this compound content in different plant materials and understanding how factors like plant variety and ripening degree influence its concentration. scialert.netchemfaces.commdpi.com

Detailed research findings on this compound's biological activities are emerging. For instance, studies have shown that while Synadenium grantii latex exhibits cytotoxic effects against melanoma cells, isolated this compound from this source showed reduced cytotoxic activity compared to the crude latex. chemfaces.combiocrick.com In the context of the complement system, this compound isolated from Schizandra chinensis demonstrated notable inhibition activity on the classical complement pathway. tandfonline.comtandfonline.com

The following table summarizes some key research findings related to this compound's biological activities:

| Source Plant | Biological Activity Investigated | Key Finding | Reference |

| Synadenium grantii | Cytotoxic activity (melanoma cells) | Isolated this compound showed reduced cytotoxic activity compared to crude latex. | chemfaces.combiocrick.com |

| Schizandra chinensis | Anticomplementary activity | Demonstrated higher inhibition activity on the classical complement pathway than some other steroids. | tandfonline.comtandfonline.com |

| Salvia compressa | Cytotoxic activity (MCF-7 cells) | Extract containing this compound showed activity; anti-complementary activity suggested for future anti-inflammatory research. | researchgate.net |

These investigations collectively contribute to a growing body of knowledge about this compound, highlighting its significance as a natural compound with diverse biological relevance and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-8-22(19(2)3)10-9-20(4)24-13-14-26-23-11-12-25-21(5)28(31)16-18-30(25,7)27(23)15-17-29(24,26)6/h8,11,19-21,24-28,31H,9-10,12-18H2,1-7H3/b22-8-/t20-,21+,24-,25+,26+,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZCCMIISIBREI-JXMPMKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4C)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H]([C@H]4C)O)C)C)\C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023584 | |

| Record name | Sitosterol alpha1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (3beta,4beta,5alpha)-4-Methylergosta-7,24(28)-dien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

474-40-8 | |

| Record name | Citrostadienol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha1-Sitosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sitosterol alpha1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.1-SITOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U71X1M7968 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (3beta,4beta,5alpha)-4-Methylergosta-7,24(28)-dien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

151 °C | |

| Record name | (3beta,4beta,5alpha)-4-Methylergosta-7,24(28)-dien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Natural Distribution of Citrostadienol

Distribution Across Plant Families and Species

The occurrence of citrostadienol has been identified in a variety of botanical sources, ranging from common fruits to medicinal herbs.

This compound, as its name suggests, has been associated with Citrus species. While detailed quantitative analyses for this compound across all citrus varieties are not extensively documented in all literature, studies on the phytosterol composition of citrus seeds and peels confirm the presence of a complex mixture of sterols. For instance, the seed oils of various Citrus fruits, including lemon (Citrus limon) and sweet orange (Citrus sinensis), are known to contain a range of phytosterols (B1254722) globalscientificjournal.comresearchgate.net. The peels of citrus fruits are also a rich source of various phytochemicals, and the essential oils extracted from them contain a diverse array of compounds nih.govmdpi.com. Specifically, research on grapefruit (Citrus paradisi) peels has identified this compound as a constituent acs.org. The analysis of juice sacs from oranges and tangors has also revealed the presence of both free and conjugated sterols, including this compound acs.org.

The following table summarizes the general distribution of phytosterols in citrus species, within which this compound is a known component.

| Citrus Species | Common Name | Parts Analyzed for Phytosterols |

| Citrus limon | Lemon | Seeds, Peels, Juice Sacs |

| Citrus sinensis | Sweet Orange | Seeds, Peels, Juice Sacs |

| Citrus paradisi | Grapefruit | Peels |

| Citrus reticulata | Mandarin Orange | Peels |

Beyond the Citrus genus, this compound has been isolated and identified in a number of other unrelated plant species.

Salvia compressa : Phytochemical analysis of the shoots of Salvia compressa has led to the isolation and characterization of this compound, along with other sterols like β-sitosterol globalscientificjournal.comresearchgate.net. This was the first report of nonvolatile phytochemicals from the shoots of this particular sage species globalscientificjournal.com.

Schisandra chinensis : The berries of Schisandra chinensis, a plant used in traditional medicine, contain a variety of bioactive compounds. Among these are phytosterols, including β-sitosterol, which have been identified through supercritical CO2 extraction of the plant's fruits phcogcommn.org. While lignans (B1203133) are the most studied components of Schisandra chinensis, the presence of a diverse phytosterol profile is also recognized phcogcommn.orgnih.govnih.gov.

Synadenium grantii : The latex of Synadenium grantii has been found to contain this compound. Phytochemical investigations have successfully isolated this steroid from the plant material.

Accumulation and Localization within Plant Tissues

This compound is not uniformly distributed throughout the plant. Its accumulation can be concentrated in specific tissues, with seeds and peels often being significant reservoirs.

Research indicates that the peels of fruits can have a higher concentration of certain phytochemicals compared to the pulp acs.org. In citrus fruits, for example, the peel is a primary source of essential oils and various sterols nih.govmdpi.com.

Seeds are also a major site of phytosterol accumulation. A study on the seeds of two Cape gooseberry (Physalis peruviana L.) genotypes revealed that the seeds have a significantly higher oil yield compared to the peels, and this oil is a source of various lipid-soluble compounds scielo.br. The analysis of Citrus limon seeds has also shown them to be rich in various phytochemicals, including steroids imrpress.com.

The following table provides a general overview of the localization of phytosterols, including this compound, in different plant tissues.

| Plant Part | General Phytosterol Content | Specific Examples |

| Seeds | High | Citrus limon (Lemon), Citrus sinensis (Orange), Cape gooseberry |

| Peels | High | Citrus paradisi (Grapefruit), Citrus sinensis (Orange) |

| Shoots | Present | Salvia compressa |

| Latex | Present | Synadenium grantii |

| Juice Sacs | Present | Orange, Tangor |

Detection in Agricultural Products and Processed Derivatives

This compound is detectable in a range of agricultural products, most notably in vegetable oils derived from various plant sources. The concentration and even the presence of this compound in these oils can be influenced by the refining process.

Crude vegetable oils are known to contain a variety of phytosterols. Studies have identified phytosterol oxides in crude sunflower, maize, peanut, and lampante olive oils nih.govresearchgate.net. The refining of vegetable oils, which includes steps like degumming, neutralization, bleaching, and deodorization, can affect the final composition of these minor components nih.gov. While the refining process is designed to remove impurities, it can also lead to a reduction in the content of beneficial compounds like phytosterols nih.govsmujo.id. For instance, the total phytosterol content in sunflower oil has been observed to change during the refining process researchgate.net.

The table below lists some vegetable oils in which phytosterols, including the class of 4-methylsterols to which this compound belongs, have been detected.

| Vegetable Oil Source | Crude/Refined |

| Sunflower Oil | Crude and Refined |

| Maize (Corn) Oil | Crude and Refined |

| Peanut Oil | Crude and Refined |

| Olive Oil | Crude (Lampante) and Refined |

| Rapeseed (Canola) Oil | Refined |

| Soybean Oil | Refined |

| Palm Oil | Crude and Refined |

Biosynthesis and Metabolic Pathways of Citrostadienol

Overview of Plant Sterol Biosynthesis Pathways

Plant sterol biosynthesis is characterized by its unique initial cyclization product and subsequent modifications, leading to a diverse repertoire of phytosterols (B1254722). oup.commdpi.com

Role of Cycloartenol (B190886) as a Committed Precursor in Eukaryotic Sterol Metabolism

In higher plants and algae, cycloartenol serves as the committed precursor for the biosynthesis of nearly all plant steroids. oup.comfrontiersin.orgwikipedia.orgebi.ac.uk This is a key distinction from the sterol biosynthesis pathways in animals and fungi, which utilize lanosterol (B1674476) as the primary precursor. oup.comfrontiersin.orgmdpi.compnas.org Cycloartenol synthase (CAS) is the unique oxidosqualene cyclase in plants that catalyzes the cyclization of 2,3-oxidosqualene (B107256) to form cycloartenol, a pentacyclic triterpenoid (B12794562) featuring a characteristic cyclopropane (B1198618) ring between C-9 and C-19. mdpi.comnih.gov While the cycloartenol pathway is the major route in plants, some studies suggest the possible existence of a minor lanosterol route to phytosterols as well. biorxiv.orgnih.govpnas.org

Distinctions in Plant Sterol Pathways (e.g., Δ5- vs. Δ7-Phytosterols)

Plant sterol pathways are distinguished by the types of sterols produced, primarily Δ5-sterols such as β-sitosterol, stigmasterol (B192456), and campesterol (B1663852), which are the three major components in most plants. mdpi.comresearchgate.netmdpi.comresearchgate.net These Δ5-sterols are characterized by a double bond at the C-5 position in the B ring. mdpi.commdpi.com In contrast, some pathways can lead to Δ7-phytosterols, which possess a double bond between C-7 and C-8. The presence and relative abundance of Δ5- and Δ7-sterols are determined by the specific enzymatic steps involved in the post-squalene modification of the sterol core. researchgate.netresearchgate.net The diversification of sterol profiles in plants is also influenced by alkylation events at the C-24 position, catalyzed by sterol methyltransferases (SMTs), leading to the formation of 24-methyl and 24-ethyl sterols. mdpi.comnih.govmdpi.com

Enzymology of Citrostadienol Formation

This compound is an intermediate in the biosynthesis of certain phytosterols. Its formation involves specific enzymatic activities within the post-squalene pathway.

Sterol Methyltransferase (SMT) Activity and Specificity (e.g., SMT1, SMT2)

Sterol methyltransferases (SMTs) play a crucial role in introducing alkyl groups at the C-24 position of the sterol side chain, a defining characteristic of phytosterols. mdpi.comnih.govmdpi.com In plants, there are typically multiple SMT isoforms, with SMT1 and SMT2 being particularly well-characterized. mdpi.comnih.govfrontiersin.orgmdpi.com SMT1 catalyzes the initial methylation at C-24, using cycloartenol as a substrate to produce 24-methylenecycloartenol, marking a key regulatory step in phytosterol biosynthesis. biorxiv.orgmdpi.comnih.govmdpi.com SMT2, along with SMT3 in Arabidopsis, is primarily involved in the second methylation event, leading to the formation of 24-ethyl sterols. biorxiv.orgmdpi.comnih.gov The specificity of SMT enzymes for different sterol substrates influences the metabolic flux towards the various end-product sterols like campesterol and sitosterol. mdpi.commdpi.com While SMT1 primarily acts on cycloartenol, there can be some promiscuity in substrate specificity among SMT isoforms. nih.gov

Other Enzymes Involved in Post-Squalene Pathway Modifications

Beyond the SMTs, a series of other enzymes are essential for the conversion of cycloartenol and its methylated derivatives into the diverse array of plant sterols, including this compound and the major end products. These enzymes catalyze various modifications of the sterol core and side chain, including demethylation, desaturation, reduction, and isomerization steps. oup.comnih.gov For instance, enzymes involved in the removal of methyl groups at the C-4 position, such as sterol-4α-methyl oxidase (SMO), are critical for the maturation of sterols. biorxiv.orgnih.govfrontiersin.org Cyclopropyl sterol isomerase (CPI) is required to open the cyclopropane ring characteristic of cycloartenol derivatives. biorxiv.orgnih.govfrontiersin.org Sterol desaturases introduce double bonds at specific positions, such as C-5, C-7, or C-22. mdpi.comnih.govfrontiersin.org Sterol reductases saturate double bonds, for example, in the side chain. oup.commdpi.comnih.gov The coordinated action of these enzymes determines the final sterol composition of the plant cell.

Regulation of this compound Biosynthesis

The biosynthesis of plant sterols, including intermediates like this compound, is tightly regulated to maintain cellular sterol homeostasis. creative-proteomics.comnih.gov This regulation is crucial for plant growth, development, and adaptation to environmental changes. mdpi.comcreative-proteomics.com Various factors influence the rate of sterol production, including the availability of precursors derived from the mevalonate (B85504) pathway and the expression levels and activities of the biosynthetic enzymes. creative-proteomics.com Feedback regulation mechanisms are also involved in controlling sterol biosynthesis. creative-proteomics.com Research, often utilizing mutants deficient in specific sterol biosynthetic enzymes, has revealed the importance of maintaining a balanced sterol composition for proper plant development and function. biorxiv.orgmdpi.comnih.govmdpi.comoup.com Alterations in the levels of specific sterols or their ratios can lead to significant phenotypic changes. mdpi.comnih.govresearchgate.net For example, mutations affecting SMT2 and SMT3, which are involved in the synthesis of 24-ethyl sterols, can result in severe developmental defects and altered sterol profiles. mdpi.comnih.govmdpi.com This highlights the intricate regulatory network that governs sterol biosynthesis and the critical roles of specific sterol intermediates and end products in plant physiology.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 9548595 |

| Cycloartenol | 92110 |

| Squalene | 638072 |

| 2,3-Oxidosqualene | |

| Lanosterol | 5997 |

| 24-Methylenecycloartenol | 19813 |

| Campesterol | 17333 |

| β-Sitosterol | 222281 |

| Stigmasterol | 5280794 |

| Brassinosteroids | |

| Cholesterol | 5997 |

| Ergosterol | 8469 |

| 24-Methylenelophenol | |

| 24-Ethylidenelophenol | |

| Episterol | 17299 |

| Δ7-Avenasterol | |

| Cycloartanol | 470016 |

| Obusifoliol | |

| Zymosterol | 5280370 |

| Fecosterol | 17298 |

| Isofucosterol | 5281333 |

| Clionasterol | 6443425 |

| 4α-methylergostatrienol | |

| 7-Dehydrocholesterol | 439213 |

| Desmosterol | 5280517 |

| Lupeol | 25940 |

| β-Amyrin | 10494 |

Note: PubChem CIDs for some intermediates or general classes like "Brassinosteroids" are not single, distinct entries and are therefore left blank.

Data Table Example (Illustrative based on search findings, specific quantitative data for this compound levels in different mutants would require specific experimental data not fully present in the overview search results):

Genetic and Transcriptional Control Mechanisms

The biosynthesis of plant sterols, including the production of intermediates like this compound, is subject to genetic and transcriptional regulation. The expression levels of genes encoding the enzymes involved in the mevalonate pathway and the subsequent sterol synthesis steps can influence the flux through the pathway and the accumulation of specific sterols. creative-proteomics.com

Transcriptional regulation involves complex mechanisms where specific proteins, such as transcription factors, bind to regulatory regions of genes, affecting their transcription into messenger RNA. nih.govkhanacademy.org This control allows plants to modulate sterol production in response to developmental cues and environmental stimuli. While the specific genetic and transcriptional control mechanisms directly governing this compound synthesis are part of the broader regulation of the plant sterol pathway, research into the regulation of other metabolic pathways, such as flavonoid biosynthesis, provides examples of how MYB, bHLH, and WD40 transcription factors can collectively regulate metabolic gene expression. mdpi.com The Plant Metabolic Network (PMN) database serves as a resource for exploring genes, enzymes, and pathways involved in plant metabolism, which can include information relevant to the genetic control of sterol biosynthesis. plantcyc.orgnih.gov

Environmental and Developmental Modulators of Pathway Flux

For instance, studies on the Atlas pistachio have indicated that both genetic and environmental factors, such as temperature and rainfall, contribute to the variation in oil content, fatty acid, and phytosterol composition in fruits. mdpi.com The accumulation of specific sterols, like this compound, can vary depending on the developmental stage of the plant tissue. In developing maize kernels, the percentage of this compound increased with maturity. scialert.net Similarly, in Chia seeds, the content of this compound increased during fruit development up to a certain point before decreasing. ocl-journal.org This suggests that developmental programs play a role in modulating the activity of enzymes in the sterol pathway, affecting the levels of intermediates like this compound.

Interconnections with Broader Plant Metabolic Networks

This compound biosynthesis is not an isolated process but is interconnected with broader plant metabolic networks. As an intermediate in the sterol pathway, its synthesis draws precursors from primary metabolism, specifically the mevalonate pathway, which also provides precursors for other classes of terpenoids. creative-proteomics.comfrontiersin.org This highlights a point of intersection and potential competition for shared resources within the metabolic network.

The sterol biosynthetic pathway itself is a branch point within the larger terpenoid metabolism. frontiersin.org The initial steps producing isopentenyl pyrophosphate and dimethylallyl pyrophosphate feed into the synthesis of various terpenoid compounds with diverse functions in plants, including growth regulation, defense, and signaling. frontiersin.org The flux through the sterol pathway can be influenced by the demands and regulation of these other interconnected pathways.

Furthermore, plant sterols, as essential components of cell membranes, play crucial roles in maintaining membrane fluidity and integrity, which are fundamental cellular processes interconnected with numerous metabolic activities. scialert.net Plant sterols are also precursors for brassinosteroids, a group of plant hormones that regulate growth and development, further linking the sterol pathway to hormonal signaling networks. scialert.net The concept of metabolic channeling and the formation of metabolons, multi-enzyme complexes, are being explored as mechanisms that help regulate metabolic flux and reduce competition for shared precursors in complex metabolic networks, such as the terpenoid pathway where this compound is synthesized. frontiersin.org The Plant Metabolic Network (PMN) database provides a platform for understanding these complex interconnections by integrating information on various metabolic pathways, enzymes, and compounds in plants. plantcyc.orgnih.gov

Biological Roles and Mechanistic Investigations of Citrostadienol

Functions in Plant Physiology and Development

While direct hormonal action by citrostadienol has not been established, its position within the phytosterol biosynthetic pathway places it in a critical context for plant growth regulation. Phytosterols (B1254722) are essential for plant development, and some, like campesterol (B1663852), serve as precursors for brassinosteroids, a class of plant steroid hormones that regulate a wide array of processes including cell elongation and division. mdpi.com

Research on sterol biosynthesis mutants has provided indirect evidence of the importance of intermediates such as this compound. For instance, in the cvp1 mutant of Arabidopsis, which accumulates high levels of the upstream compound 24-methylenelophenol, it has been hypothesized that an alternative sterol, potentially derived from this compound, might act as a ligand for transcription factors involved in vascular development. Current time information in Negros Oriental, PH. This suggests that this compound or its immediate derivatives could have specific signaling roles that are yet to be fully elucidated.

The interplay between different plant hormones is complex and essential for coordinated growth. Gibberellins, for example, are known to interact with auxin signaling pathways to regulate processes like root elongation. nih.gov While a direct link between this compound and gibberellin modulation has not been explicitly demonstrated, any significant alteration in the sterol pathway affecting membrane characteristics could indirectly influence the localization and function of proteins involved in gibberellin signaling or its crosstalk with auxin.

Table 1: Key Sterol Biosynthesis Intermediates and Their Roles

| Compound | Role in Biosynthesis | Known or Hypothesized Function in Growth/Modulation |

| Cycloartenol (B190886) | Initial product of sterol synthesis in plants | Precursor to all other phytosterols. |

| This compound | Intermediate in the pathway leading to major phytosterols | Hypothesized to have specific signaling roles in certain developmental contexts (e.g., vascular development). Current time information in Negros Oriental, PH. |

| 24-Methylenelophenol | A key branch point in the sterol pathway | Accumulates in certain mutants, leading to developmental defects. Current time information in Negros Oriental, PH. |

| Campesterol | A major end-product phytosterol | Precursor to brassinosteroid hormones; influences membrane properties. mdpi.com |

| β-Sitosterol | A major end-product phytosterol | Key structural component of membranes; influences membrane fluidity and permeability. |

This table provides a simplified overview of the roles of selected compounds in the phytosterol biosynthesis pathway.

The role of phytosterols in plant defense is an area of active research. These molecules are integral to the plant's ability to withstand both biotic (pathogen- and pest-related) and abiotic (environmental) stresses. researchgate.net The integrity and functionality of plant cell membranes are paramount in defense, as the membrane is the primary interface for perceiving external threats.

Upon pathogen attack, plants can initiate a range of defense responses. One such mechanism involves altering the composition of the cell membrane to restrict the efflux of nutrients into the apoplastic space, thereby limiting the growth of invading pathogens. nih.gov Studies on mutants with defects in sterol biosynthesis have shown compromised innate immunity against bacterial pathogens. nih.gov This indicates that a proper balance of sterols, including the metabolic flow through intermediates like this compound, is necessary for an effective defense response. While direct studies on this compound's role are scarce, its necessity for the synthesis of defense-implicated sterols like stigmasterol (B192456) is clear.

In response to abiotic stresses such as drought, salinity, or extreme temperatures, plants undergo physiological and biochemical adjustments. Changes in the sterol profile of membranes are a known component of these acclimation processes. researchgate.net The diversity of sterols and their conjugated forms may help plants adapt to fluctuating environmental conditions by modulating membrane fluidity and stability. researchgate.net Although specific research has not singled out this compound, its role as a precursor to these adaptive sterols is fundamentally important.

Cellular and Subcellular Activities in Plants

At the cellular level, the influence of this compound is primarily understood through its contribution to the synthesis of mature phytosterols, which are critical for membrane structure and function.

Phytosterols are fundamental components of plant cell membranes, where they regulate fluidity, permeability, and the formation of specialized microdomains known as lipid rafts. smolecule.com These rafts are enriched in sterols and sphingolipids and are thought to function as platforms for organizing signaling proteins and other cellular machinery. smolecule.com The specific composition of sterols in the membrane can influence the formation and stability of these domains.

While the direct incorporation of this compound into membranes and its specific effects on their physical properties have not been extensively studied, its chemical structure suggests it would have an impact on membrane organization. As a 4α-methylsterol, its shape and interactions with phospholipids (B1166683) would differ from the major end-product sterols. The enzymatic removal of the methyl group at the C-4 position, a step that occurs downstream of this compound, is a critical maturation step for the proper function of sterols in membranes. The accumulation of 4α-methylsterols, which would occur if the pathway were blocked after this compound formation, can lead to abnormal membrane function and severe developmental defects in plants. This underscores the importance of the metabolic processing of this compound for proper membrane organization.

Table 2: Influence of Sterol Classes on Membrane Properties

| Sterol Class | General Structure | Influence on Membranes |

| 4,4-dimethylsterols (e.g., Cycloartenol) | Two methyl groups at C-4 | Precursors; generally not abundant in membranes. |

| 4α-methylsterols (e.g., this compound) | One methyl group at C-4 | Intermediates; their accumulation can disrupt membrane function. |

| 4-demethylsterols (e.g., Campesterol, β-Sitosterol) | No methyl groups at C-4 | Major structural components; regulate fluidity and permeability, form lipid rafts. smolecule.com |

This table categorizes sterols based on their C-4 methylation status and summarizes their general roles related to membrane function.

The involvement of phytosterols in cellular signaling is multifaceted. Beyond their role as hormone precursors, they are key to the function of membrane-associated signaling complexes. The sterol-rich lipid rafts are considered hotspots for signal transduction, concentrating receptors and downstream signaling components to facilitate efficient signal transmission. nih.gov

The sensing of environmental changes at the plasma membrane is often dependent on its sterol composition. nih.gov Therefore, the biosynthetic pathway that produces these sterols, including the steps involving this compound, is integral to the plant's ability to perceive and respond to its environment. While this compound itself is not typically considered a primary signaling molecule, the flux through its metabolic step is crucial for maintaining the appropriate levels of signaling-competent sterols in the membrane. Any disruption in this flux could have cascading effects on numerous signaling pathways.

Research on Biological Activities Beyond Plant Systems

Interest in phytosterols has extended beyond plant biology due to their potential effects in other biological systems, including mammalian cells. While research on this compound specifically is limited compared to more common phytosterols like β-sitosterol, some preliminary studies have indicated potential biological activities.

Some research suggests that this compound may possess anti-inflammatory, antibacterial, and antifungal properties. Furthermore, one study has reported that this compound exhibits cytotoxic effects against B16F10 melanoma cells, suggesting potential for further investigation as an anticancer agent. smolecule.com Like other phytosterols, it has also been proposed that this compound may contribute to lowering cholesterol levels by competing with cholesterol for intestinal absorption. smolecule.com

It is important to note that the mechanism of action for these observed activities is largely unknown, and research in this area is still in its early stages. smolecule.com The findings are preliminary and require more extensive investigation to confirm these potential therapeutic applications.

Table 3: Reported Biological Activities of this compound in Non-Plant Systems

| Activity | Investigated System/Model | Reported Effect | Source |

| Cytotoxicity | B16F10 melanoma cells | Showed cytotoxic effects | smolecule.com |

| Cholesterol Regulation | General (as a phytosterol) | May compete with cholesterol absorption | smolecule.com |

| Anti-inflammatory | In vitro/preliminary | Suggested potential anti-inflammatory effects | smolecule.com |

| Antibacterial | Foodborne pathogens (e.g., E. coli, S. aureus) | Exhibited antibacterial activity | smolecule.com |

| Antifungal | Various fungal strains | Displayed antifungal activity | smolecule.com |

This table summarizes the currently reported, though not extensively researched, biological activities of this compound outside of plant biology.

Anti-Complementary Activity and Immune System Interactions

The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory response. However, its inappropriate activation can contribute to tissue damage in various inflammatory and autoimmune diseases. Consequently, substances that can modulate the complement cascade are of significant therapeutic interest.

This compound, isolated from the fruits of Schisandra chinensis, has demonstrated notable anti-complementary activity. nih.gov Research has shown that it exhibits a higher inhibitory effect on the classical pathway of the complement system compared to other steroids. nih.gov The structure of this compound, which includes a methyl group at the C-4 position and a double bond at C-7, is thought to be crucial for this activity. nih.gov The anti-complementary effect of this compound is time-dependent, suggesting that it may interact with complement components before they bind to an immune complex, potentially by activating and exhausting the complement proteins during pre-incubation. nih.gov This mechanism of action suggests that this compound could be a valuable compound for the development of treatments for complement-related inflammatory conditions. nih.gov

| Compound | IC50 Value (M) | Source |

|---|---|---|

| This compound | 4.6 x 10-8 | nih.gov |

Cytotoxic Effects in Specific Cell Lines (e.g., B16F10 melanoma cells, MCF-7 breast cancer cells)

The cytotoxic potential of natural compounds against cancer cells is a major focus of oncological research. While direct studies on the cytotoxic effects of isolated this compound on B16F10 melanoma and MCF-7 breast cancer cells are limited, research on plant extracts rich in triterpenoids, including those from Schisandra chinensis, provides indirect evidence of its potential role.

| Source Material | Tested Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Triterpenoids from S. chinensis fruits | MCF-7 (breast cancer) | 12 compounds showed cytotoxicity | nih.gov |

| S. chinensis seed extracts | MCF-7 (breast cancer) | Significantly reduced cell viability and induced apoptosis | bslonline.org |

Antimicrobial Action Mechanisms (e.g., interference with microbial cell membrane integrity)

The increasing prevalence of antibiotic-resistant microbial strains has spurred the search for new antimicrobial agents from natural sources. Plant-derived compounds, including triterpenoids, are a promising area of this research. While the specific antimicrobial action mechanisms of this compound have not been extensively studied, the antimicrobial properties of extracts from plants known to contain this compound, such as Schisandra chinensis, offer some insights.

Studies on the methanol (B129727) extract of Schisandra chinensis have demonstrated its antimicrobial activity against common gastrointestinal bacteria like E. coli. atlantis-press.comatlantis-press.com The antibacterial mechanism of the extract involves compromising the integrity of the bacterial cell wall and membrane. atlantis-press.comatlantis-press.com This disruption leads to increased permeability of the cell membrane, resulting in the leakage of intracellular components and ultimately, cell death. atlantis-press.comatlantis-press.com Although these studies were conducted on a crude extract and the specific contribution of this compound to this antimicrobial activity was not elucidated, it is plausible that as a lipophilic triterpenoid (B12794562), this compound could contribute to the disruption of the microbial cell membrane's lipid bilayer. The lipophilic nature of triterpenoids allows them to intercalate into the cell membrane, altering its fluidity and function. Further investigations focusing on pure this compound are needed to confirm its direct antimicrobial effects and to fully understand its mechanism of action at the molecular level.

| Extract | Target Microorganism | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Methanol extract of Schisandra chinensis | E. coli | Induces voids in the cell wall, leading to leakage of intracellular materials. | atlantis-press.comatlantis-press.com |

Advanced Analytical Methodologies for Citrostadienol Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of phytosterols (B1254722), enabling the separation of structurally similar compounds. For citrostadienol, a multi-step approach involving isolation, purification, and analytical separation is typically employed.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and purification of phytosterols from the unsaponifiable fraction of lipids. While Gas Chromatography (GC) is more common for final quantification, HPLC plays a crucial role in the fractionation of sterol classes and can be coupled with mass spectrometry (MS) for analysis.

Research Findings: Reversed-phase HPLC (RP-HPLC) is frequently utilized for sterol analysis. A common setup involves a C18 column with a gradient elution system. For instance, a mobile phase gradient of acetonitrile (B52724) and water can effectively separate different sterol classes. nih.gov In the analysis of olive oil, HPLC has been used to separate the unsaponifiable matter into distinct groups, including triterpene alcohols, 4-methylsterols (like this compound), 4-desmethylsterols, and triterpenic dialcohols. nih.gov This pre-purification is often necessary to remove interferences before final analysis by GC. nih.gov

Gas Chromatography (GC), especially when coupled with a mass spectrometer (GC-MS), is the most widely used and powerful tool for the separation, identification, and quantification of individual phytosterols, including this compound. nih.gov Due to the low volatility of sterols, a critical derivatization step is required prior to GC analysis.

Research Findings: The standard procedure involves the conversion of the sterol's hydroxyl group into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether. researchgate.net This is typically achieved by reacting the purified sterol fraction with a silylating agent, such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).

The GC analysis is performed on a capillary column, commonly with a non-polar stationary phase like 5%-phenyl-95%-dimethylpolysiloxane. The separation is achieved using a temperature-programmed oven, which ramps the temperature to elute compounds with different boiling points at different times. Flame Ionization Detection (FID) can be used for quantification, but coupling to a mass spectrometer provides both quantification and structural information based on the mass-to-charge ratio of the fragments. researchgate.net For enhanced sensitivity in complex matrices, the MS can be operated in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored. nih.gov

Table 1: Typical GC-MS Parameters for Sterol (as TMS ethers) Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm ID), 0.25 µm film thickness |

| Stationary Phase | 5%-Phenyl-95%-Dimethylpolysiloxane (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 - 1.5 mL/min) |

| Injection Mode | Splitless |

| Injector Temp. | 250 - 310 °C |

| Oven Program | Initial 60°C, ramp at 6-10°C/min to 310°C, hold for 20 min |

| MS Interface Temp. | 280 - 300 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detector | Mass Spectrometer (Scan or SIM mode) |

Column chromatography (CC) is an indispensable technique for the initial isolation and purification of the sterol fraction from the crude unsaponifiable matter of plant oils. nih.gov this compound belongs to the 4-methylsterol class, which exists in smaller quantities compared to the more common 4-desmethylsterols like β-sitosterol and campesterol (B1663852). Therefore, an enrichment step is necessary.

Research Findings: The unsaponifiable matter, obtained after saponification of the oil, is loaded onto a silica gel or alumina (B75360) column. nih.gov A stepwise gradient elution with solvents of increasing polarity, such as mixtures of hexane (B92381) and diethyl ether, is then used to separate the lipid classes. Typically, less polar compounds elute first, followed by the sterol fractions in order of increasing polarity: 4,4-dimethylsterols, 4-methylsterols, and finally the most polar 4-desmethylsterols. nih.gov Solid-phase extraction (SPE), a modern adaptation of column chromatography using pre-packed cartridges, has been developed to enrich 4-methylsterol and 4,4-dimethylsterol fractions from edible oils efficiently. nih.gov This purification is crucial to remove interfering compounds and concentrate the target analytes for subsequent analysis by GC-MS or HPLC. nih.govnih.gov

Spectroscopic Techniques for Structural Elucidation

While chromatography separates the components of a mixture, spectroscopy provides detailed information about the molecular structure of the isolated compounds. For a molecule like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the definitive tools for structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous determination of molecular structure. It provides detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.

Research Findings: One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide foundational information. The ¹H-NMR spectrum gives the chemical shift, integration (number of protons), and multiplicity (splitting pattern) for each unique proton in the molecule. The ¹³C-NMR spectrum shows a signal for each unique carbon atom. vjas.vn

Two-dimensional (2D) NMR experiments are used to establish connectivity.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the molecular framework.

For a sterol like this compound, specific signals are expected: the proton at C-3 bearing the hydroxyl group, olefinic protons in the sterol core (C-8) and the side chain (C-24(28)), and numerous methyl signals that are characteristic of the sterol skeleton. nih.gov The complete assignment of all ¹H and ¹³C signals using these combined techniques provides definitive structural proof.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Key Structural Features of this compound Note: This table presents typical, illustrative chemical shift values for the key functional groups and structural motifs found in this compound, based on data for similar 4-methylsterols. Precise values can vary slightly based on solvent and experimental conditions.

| Atom Position | Atom Type | Representative ¹H Shift (ppm) | Representative ¹³C Shift (ppm) |

|---|---|---|---|

| C-3 | CH-OH | ~3.25 (m) | ~76.5 |

| C-4 | C | - | ~39.8 |

| C-4α | CH₃ | ~0.95 (d) | ~15.5 |

| C-8 | C | - | ~134.5 |

| C-9 | CH | - | ~134.2 |

| C-14 | C | - | ~49.8 |

| C-14α | CH₃ | ~0.89 (s) | ~18.5 |

| C-18 | CH₃ | ~0.65 (s) | ~13.4 |

| C-19 | CH₃ | ~0.75 (s) | ~14.0 |

| C-21 | CH₃ | ~0.92 (d) | ~18.3 |

| C-24 | C | - | ~156.9 |

| C-26 | CH₃ | ~1.03 (d) | ~21.9 |

| C-27 | CH₃ | ~1.04 (d) | ~22.0 |

| C-28 | =CH₂ | ~4.68 (s), ~4.73 (s) | ~106.0 |

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When used in conjunction with GC, it is a primary tool for identifying sterols in complex mixtures.

Research Findings: In GC-MS analysis using Electron Ionization (EI), the TMS-derivatized this compound will produce a molecular ion peak (M⁺), which corresponds to the molecular weight of the derivative. The high energy of EI also causes the molecule to break apart into smaller, characteristic fragment ions.

The fragmentation of sterol TMS ethers is well-documented. Common fragmentation pathways include:

Loss of a methyl group (-15 Da): Resulting in an [M-15]⁺ ion.

Loss of the trimethylsilanol (B90980) group (-90 Da): Cleavage of the derivatized hydroxyl group gives a prominent [M-90]⁺ ion.

Cleavage of the side chain: Fragmentation of the bond between C-17 and C-20 is common, leading to ions that are characteristic of the sterol nucleus.

Ring fragmentation: The steroid tetracyclic core can also fragment in predictable ways, giving rise to a series of lower mass ions.

For 4-methylsterols like this compound, specific fragment ions can help distinguish them from other sterol classes. nih.gov The combination of the molecular ion peak and the unique fragmentation pattern serves as a chemical fingerprint for identification, often confirmed by comparison to a mass spectral library. nih.govnih.gov

Table 3: Predicted Characteristic Mass Fragments for Trimethylsilyl (TMS)-Derivatized this compound

| m/z Value | Ion Identity | Description of Fragmentation |

|---|---|---|

| 500 | [M]⁺ | Molecular ion of this compound-TMS |

| 485 | [M-15]⁺ | Loss of a methyl group (CH₃) |

| 410 | [M-90]⁺ | Loss of trimethylsilanol (TMSOH) |

| 395 | [M-90-15]⁺ | Loss of TMSOH and a methyl group |

| 271 | [Nucleus]⁺ | Cleavage of the side chain, retaining the characteristic sterol nucleus |

| 143 | [A-ring fragment]⁺ | Characteristic fragment from cleavage within the A and B rings of the steroid nucleus |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly useful for identifying the characteristic functional groups within the this compound molecule. nih.gov The analysis of an isolated or concentrated sample of phytosterols will typically reveal several key absorption bands. researchgate.netnih.gov For this compound, the spectrum is expected to show a strong, broad absorption peak corresponding to the hydroxyl (-OH) group stretching, as well as peaks for C-H stretching and C-O stretching. researchgate.net These spectral features confirm its steroidal alcohol structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. youtube.com For phytosterols like this compound, which contain isolated double bonds, the UV absorption is typically weak and occurs in the far UV region (around 200-210 nm). The UV-Vis profile of a plant extract can indicate the presence of various classes of compounds, including flavonoids, carotenoids, and chlorophyll, alongside sterols. nih.gov While not specific for identifying this compound in a mixture, it serves as a preliminary analytical step in phytochemical analysis. nih.gov

| Spectroscopic Technique | Typical Wavenumber/Wavelength | Functional Group/Chromophore | Significance for this compound |

|---|---|---|---|

| Infrared (IR) Spectroscopy | ~3400 cm⁻¹ (broad) | O-H stretch (hydroxyl group) | Confirms the alcohol moiety of the sterol structure. researchgate.net |

| Infrared (IR) Spectroscopy | ~2960-2850 cm⁻¹ | C-H stretch (alkane groups) | Indicates the presence of the tetracyclic sterol backbone and side chain. researchgate.net |

| Infrared (IR) Spectroscopy | ~1640 cm⁻¹ (weak) | C=C stretch (alkene) | Corresponds to the double bonds in the this compound structure. |

| Infrared (IR) Spectroscopy | ~1060 cm⁻¹ | C-O stretch (hydroxyl group) | Further confirms the alcohol functional group. researchgate.net |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | ~205 nm | Isolated C=C double bonds | Indicates the presence of non-conjugated double bonds typical of many phytosterols. thepharmajournal.com |

Hyphenated Analytical Platforms (e.g., GC-MS, LC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex phytochemical mixtures. researchgate.netspringernature.com They provide the resolving power necessary to separate individual sterols and the specificity to identify and quantify them accurately.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most widely used and powerful technique for the separation, identification, and quantification of phytosterols. aocs.org Due to the low volatility of sterols, a derivatization step is typically required to convert them into more volatile forms, such as trimethylsilyl (TMS) ethers. mdpi.comusask.ca The GC separates the derivatized sterols based on their boiling points and interaction with a capillary column. The mass spectrometer then fragments the molecules and detects the resulting ions, providing a unique mass spectrum or "fingerprint" for each compound. In a GC-MS analysis of sterols from vegetable oils, this compound was identified eluting between 24-methylenecycloartanol (B74860) and another triterpene alcohol, demonstrating the high resolution of the technique. nih.gov For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a significant advantage over GC-MS as it often eliminates the need for derivatization, simplifying sample preparation. usask.ca Reversed-phase high-performance liquid chromatography (HPLC) using columns like C18 is commonly employed for separation. mdpi.com Atmospheric pressure chemical ionization (APCI) is a frequently used ionization source for phytosterols, as it effectively generates protonated molecules, which often lose a water molecule to form a characteristic [M+H-H₂O]⁺ ion. usask.cadiva-portal.orgmdpi.com Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is ideal for quantifying low-level analytes in complex matrices by monitoring specific precursor-to-product ion transitions in what is known as multiple reaction monitoring (MRM) mode. wisdomlib.orgmdpi.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a powerful tool for the unambiguous structural elucidation of compounds in a mixture. mdpi.com It directly couples an LC system to an NMR spectrometer. nih.gov This technique is particularly valuable for distinguishing between structurally similar isomers, which may have identical mass spectra. The analysis can be performed in on-flow mode, where spectra are acquired as the peak elutes, or stop-flow mode, where the chromatographic flow is paused to acquire more detailed 2D NMR data on a specific peak. nih.govresearchgate.net While its sensitivity is lower than MS, LC-NMR provides unparalleled structural information, confirming the precise stereochemistry and position of functional groups on the this compound molecule. nih.gov

| Technique | Sample Preparation | Key Advantages | Key Limitations |

|---|---|---|---|

| GC-MS | Saponification followed by derivatization (e.g., silylation) is required. mdpi.com | High chromatographic resolution; extensive mass spectral libraries available for identification. aocs.org | Requires derivatization; not suitable for thermally unstable compounds. usask.ca |

| LC-MS | Saponification and extraction; derivatization is generally not needed. usask.ca | Simplified sample preparation; suitable for a wide range of compounds. nih.gov | Ionization efficiency can be matrix-dependent; lower chromatographic resolution than capillary GC. |

| LC-NMR | Saponification and extraction; requires deuterated mobile phase solvents. nih.gov | Provides unambiguous structural information; excellent for isomer differentiation. mdpi.com | Relatively low sensitivity compared to MS; high operational cost. nih.gov |

Method Development and Validation Considerations in Phytosterol Analysis

The development of a robust analytical method for this compound requires careful optimization of sample extraction, chromatographic separation, and detection parameters. Subsequently, the method must be rigorously validated to ensure that the results are accurate, reliable, and reproducible. nih.gov Validation is performed according to established guidelines and typically assesses several key performance characteristics. researchgate.net

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards over a defined concentration range and assessing the coefficient of determination (R²) of the calibration curve, which should ideally be >0.99. mdpi.comresearchgate.net

Sensitivity: The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated. researchgate.net

Precision: The precision of a method describes the closeness of repeated measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is typically expressed as the relative standard deviation (%RSD). researchgate.netmdpi.com

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as other phytosterols, that may be expected to be present in the sample matrix.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (R²) | Measures the correlation between concentration and instrument response. | ≥ 0.99 mdpi.comresearchgate.net |

| Accuracy (% Recovery) | Measures how close the experimental value is to the true value. | Typically within 80-120%. researchgate.net |

| Precision (% RSD) | Measures the degree of scatter between a series of measurements. | <15% (for most concentrations), <20% at the LOQ. researchgate.net |

| Limit of Detection (LOD) | The lowest analyte concentration that can be detected. | Signal-to-Noise ratio of ~3:1. researchgate.net |

| Limit of Quantification (LOQ) | The lowest analyte concentration that can be quantified reliably. | Signal-to-Noise ratio of ~10:1. researchgate.net |

Quantitative Analytical Strategies for this compound Profiling

Accurate quantification of this compound is crucial for understanding its distribution in various plant sources and for quality control of food products. researchgate.net The strategy for quantification depends heavily on the chosen analytical platform.

A critical component of any quantitative strategy is the use of an appropriate internal standard (IS). An IS is a compound with similar chemical properties to the analyte, which is added in a known amount to both the standards and the samples. It helps to correct for variations during sample preparation and instrumental analysis. For phytosterol analysis by GC-MS, compounds like 5α-cholestane or betulin (B1666924) are commonly used as internal standards because they elute in a region of the chromatogram that is free from interfering peaks from other sterols. nih.gov

The primary quantitative approaches include:

External Standard Calibration: A calibration curve is constructed by plotting the response of the instrument versus the concentration of pure this compound standards. The concentration in an unknown sample is then determined by interpolating its response from this curve.

Internal Standard Calibration: This is the preferred method. A calibration curve is generated by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. This method effectively compensates for losses during sample workup and variations in injection volume. nih.gov

Mass Spectrometry-Based Quantification: In GC-MS, quantification is often performed in Selected Ion Monitoring (SIM) mode, where the instrument is set to detect only a few characteristic ions of this compound and the internal standard. This dramatically increases sensitivity and reduces interference from the matrix. nih.gov Similarly, LC-MS/MS uses Multiple Reaction Monitoring (MRM), which provides even greater specificity by monitoring a specific fragmentation transition, making it the gold standard for trace-level quantification in highly complex samples. mdpi.com

| Strategy | Description | Key Considerations |

|---|---|---|

| Internal Standard (IS) Selection | Choosing a compound that is chemically similar to this compound but not present in the sample. | Examples include 5α-cholestane and betulin. The IS should not co-elute with other sample components. nih.gov |

| Calibration Curve | A series of standards of known concentrations are analyzed to establish the relationship between signal response and concentration. | The sample concentration must fall within the linear range of the curve. |

| GC-MS with SIM | The mass spectrometer is set to monitor only specific, abundant ions for the analyte and the IS. | Increases sensitivity and selectivity by filtering out background noise. nih.gov |

| LC-MS/MS with MRM | A specific precursor ion is selected and fragmented, and a specific product ion is monitored for quantification. | Offers the highest level of selectivity and sensitivity, making it ideal for complex matrices. mdpi.com |

Ecological and Evolutionary Significance of Citrostadienol

Role in Plant-Environment Interactions

Plant sterols, including compounds like citrostadienol, are integral to the structural integrity and function of plant cell membranes, influencing membrane fluidity and permeability. ethersolvent.comnih.gov This structural role is crucial for a plant's ability to perceive and respond to environmental stimuli and stressors. Beyond their basic cellular functions, plant sterols and other secondary metabolites are involved in complex interactions between plants and their surrounding environment, encompassing responses to biotic factors such as herbivores and pathogens, and abiotic factors like temperature changes. ethersolvent.comnih.govthegoodscentscompany.comnih.govnih.gov this compound itself has been recognized for its potential to influence various physiological processes in plants, including enhancing resistance to environmental stressors. nih.gov

Defense Mechanisms Against Herbivores and Pathogens

Plants have evolved sophisticated defense mechanisms against a variety of threats, including herbivores and pathogens. These defenses can be physical, mechanical, or chemical, often involving the production of secondary metabolites. thegoodscentscompany.comfishersci.cacabidigitallibrary.org Plant sterols serve as precursors for important plant hormones known as brassinosteroids, which are essential for plant growth, development, and adaptation to both biotic and abiotic stresses. ethersolvent.comnih.govthegoodscentscompany.comwikipedia.org By influencing hormonal pathways, sterols can indirectly contribute to a plant's defense capabilities. ethersolvent.comthegoodscentscompany.comnih.gov

While the direct role of this compound as a specific toxin or deterrent against herbivores or pathogens is not extensively detailed in the provided information, its classification as a plant sterol and its reported influence on plant resistance to environmental stressors suggest a potential, albeit possibly indirect, involvement in defense mechanisms. nih.gov Research indicates that the balance and composition of different sterols in plant membranes can change in response to stress, highlighting their dynamic role in plant adaptation and defense. nih.gov

Evolutionary Trajectories of Sterol Biosynthesis in Plants

The biosynthesis of sterols is a fundamental metabolic pathway in eukaryotes, and its evolutionary trajectory has led to variations in the end products across different kingdoms. lipidmaps.orgmetabolomicsworkbench.org Plants are characterized by a diverse profile of phytosterols (B1254722), distinct from the primary sterols found in animals (cholesterol) and fungi (ergosterol). lipidmaps.orgsigmaaldrich.combiochemjournal.com The plant sterol biosynthesis pathway diverges from the animal/fungal pathway early on, primarily utilizing cycloartenol (B190886) as a key intermediate, whereas animals and fungi use lanosterol (B1674476). lipidmaps.orgsigmaaldrich.com

This compound is positioned within the plant sterol biosynthesis pathway as a 4-methyl sterol intermediate. wikipedia.orgwikipedia.org Studies using radiolabeled precursors have helped elucidate the steps involved, showing that intermediates like cycloartenol, 24-methylene cycloartanol, cycloeucalenol, and obtusifoliol (B190407) are precursors to the major phytosterols like sitosterol, stigmasterol (B192456), and campesterol (B1663852). wikipedia.org this compound has been shown to be biosynthetically correlated with gramisterol, with gramisterol serving as a preferred substrate for a methylation reaction leading to this compound during phytosterol biosynthesis. wikipedia.org The presence and relative abundance of these 4-methyl sterols, including this compound, can vary between plant species and even within different parts of the same plant or during development, reflecting the intricate regulation and evolutionary adaptations of the sterol biosynthesis pathway in the plant kingdom. ethersolvent.comnih.govwikipedia.orgwikipedia.orgwikipedia.org The diversification of sterol synthesis enzymes, such as sterol methyltransferases (SMTs), has contributed to the unique sterol profiles observed in plants. ethersolvent.comnih.govthegoodscentscompany.com

Emerging Research Frontiers and Future Perspectives

Systems Biology Approaches to Citrostadienol Metabolism and Regulation

Systems biology offers a holistic framework to understand the complex interplay of molecules within biological systems, including metabolic networks. Applying systems biology approaches to this compound research involves investigating its biosynthesis, degradation, and the regulatory mechanisms governing these processes within cells and organisms. This includes studying how metabolic pathways are reprogrammed in response to genetic alterations, environmental cues, or the availability of nutrients helmholtz-hzi.deumcgresearch.org.

Research in this area often utilizes computational and mathematical modeling integrated with biological data to simulate and predict metabolic responses umcgresearch.orgtue.nl. By reconstructing metabolic networks and their multi-level regulation in computer models, researchers can gain insights into the dynamics of these networks, including understanding complex emergent behaviors, metabolic robustness, vulnerability, and variability in metabolic profiles umcgresearch.org. Techniques such as mass spectrometry and stable-isotope fluxomics are employed to quantify metabolite concentrations and metabolic fluxes, providing crucial data for these models helmholtz-hzi.deumcgresearch.org. The goal is to integrate different layers of metabolic regulation to achieve a deeper understanding of how metabolic networks, including those involving sterols like this compound, are regulated nih.gov.

Advanced Studies on Receptor Interactions and Signaling Pathways

Understanding how this compound interacts with cellular receptors and influences signaling pathways is a critical area of advanced research. While the direct receptor targets of this compound may not be as extensively characterized as those for major hormones or neurotransmitters, research into sterol interactions with cellular components and their impact on signaling cascades is ongoing.

Cell signaling pathways are fundamental to regulating and coordinating biochemical events within cells, controlling functions such as growth, metabolism, and immune responses researchgate.net. These pathways involve the interaction of signaling molecules with receptors, leading to a cascade of intracellular events often mediated by secondary messengers researchgate.netdovepress.com. Receptors, including G protein-coupled receptors (GPCRs), receptor tyrosine kinases, and nuclear receptors, play a key role in initiating these pathways researchgate.netfrontiersin.org.

Research into receptor interactions and signaling pathways can involve constructing interaction networks between signaling molecules and receptors mdpi.com. Techniques such as those used to study the effects of various agonists on platelet aggregation via GPCRs and downstream signaling molecules like phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs) provide a framework for investigating how bioactive lipids, potentially including sterols, might exert their effects dovepress.com. Understanding the crosstalk among different signaling pathways is also crucial, as signals are often integrated from multiple receptors to generate appropriate cellular responses frontiersin.org. Advanced studies may explore how this compound or its metabolites might modulate the activity of specific receptors or interfere with key signaling cascades, thereby influencing cellular behavior.

Chemoenzymatic Synthesis and Biotransformation Research

Chemoenzymatic synthesis, which combines the selectivity of enzymatic catalysis with the versatility of chemical transformations, is an attractive approach for the sustainable and efficient production of complex molecules like sterols mdpi.commdpi.com. Research in this area focuses on developing novel synthetic pathways that leverage the strengths of both chemical and biological catalysis mdpi.com.

For this compound, chemoenzymatic approaches could involve utilizing enzymes involved in sterol biosynthesis or modification to synthesize the compound or its derivatives. This field has seen significant advancements, including the development of dynamic kinetic resolution for producing enantiomerically pure compounds and the integration of biocatalysis with process chemistry for more efficient manufacturing mdpi.com. Enzymes are valued for their ability to catalyze reactions with high regioselectivity and stereoselectivity under mild conditions, aligning with principles of green chemistry mdpi.com.

Biotransformation research explores the use of biological systems, such as microorganisms or isolated enzymes, to convert one chemical compound into another. This can be a powerful tool for producing diverse derivatives of natural products frontiersin.org. For this compound, biotransformation studies could investigate how microorganisms or plant enzymes can modify its structure, potentially leading to novel compounds with altered biological activities. Research has demonstrated the utility of whole-cell biotransformation and enzymatic secretomes in generating diverse libraries of natural product derivatives frontiersin.orgbeilstein-journals.org.

Integration of Omics Data for Holistic Understanding

The integration of data from various "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, is becoming increasingly important for gaining a comprehensive understanding of biological systems nih.govnih.gov. This multi-omics approach allows researchers to bridge the gap between genotype and phenotype and to study biological phenomena in a more holistic manner nih.gov.

In the context of this compound research, integrating omics data can provide insights into how the genes involved in its biosynthesis and metabolism are regulated (genomics and transcriptomics), the abundance and activity of the enzymes that catalyze these reactions (proteomics), and the resulting levels of this compound and related metabolites (metabolomics) nih.govnih.gov. This integrated view can help to unravel the complex regulatory networks governing this compound metabolism and its potential roles in various biological processes.

Multi-omics integration involves combining and analyzing large datasets from different high-throughput technologies nih.gov. This requires specialized statistical and computational tools to handle the diverse data types and identify meaningful correlations and patterns nih.govcmbio.io. Integrating omics data can significantly improve the confidence in detecting pathway responses and provide a more systemic understanding of biological processes researchgate.net.

Unveiling Novel Biological Functions and Applications in Basic Science

While some biological functions of phytosterols (B1254722) are known, research continues to unveil novel roles and applications in basic science for compounds like this compound. Phytosterols are known to play essential roles in plant defense, growth, and development nih.govmdpi.com. They are also components of plant epidermal wax and can act as signaling molecules nih.gov.

Future research on this compound may focus on identifying previously unknown biological activities in plants or other organisms. This could involve screening for effects on various cellular processes, developmental stages, or interactions with other organisms. Basic science applications could include using this compound as a probe to study sterol metabolism, membrane structure and function, or signaling pathways in different biological systems. Research into the biological functions of triterpene esters, a class of compounds that includes modifications of triterpene skeletons, provides a framework for exploring the diverse roles of these metabolites nih.gov. The study of specialized metabolites in plants, such as terpenoids, highlights their roles in defense, growth regulation, and interactions with the environment mdpi.com. Investigating these aspects for this compound can contribute to a broader understanding of sterol biology and its significance in the natural world.

Q & A

Q. What methodologies are recommended for identifying this compound’s metabolic pathways and potential toxic intermediates?